molecular formula C17H18N2O3S2 B5151317 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide

1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide

Cat. No. B5151317
M. Wt: 362.5 g/mol
InChI Key: OAORAGBFHRDNPL-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide, also known as indapamide, is a sulfonamide diuretic drug that is widely used in the treatment of hypertension and edema. It was first synthesized in the 1960s and has since become a popular medication due to its effectiveness and low risk of adverse effects. In

Mechanism of Action

Indapamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased urine output and decreased fluid retention. This mechanism of action is similar to other diuretic drugs, such as furosemide and hydrochlorothiazide. However, 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide has been shown to have a longer duration of action and a lower risk of electrolyte imbalances compared to other diuretics.
Biochemical and Physiological Effects
Indapamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to decrease plasma renin activity, increase potassium excretion, and improve endothelial function. Indapamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects in the treatment of hypertension and other cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Indapamide has a number of advantages and limitations for use in lab experiments. Its well-established synthesis method and low risk of adverse effects make it a popular choice for researchers studying hypertension, edema, and other cardiovascular diseases. However, its specificity for the sodium-chloride cotransporter in the kidneys may limit its use in studies investigating other physiological processes.

Future Directions

There are a number of future directions for research on 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide. One area of interest is the potential use of 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide in the treatment of diabetes and other metabolic disorders. Other areas of research include investigating the long-term effects of 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide on cardiovascular health and exploring new methods of synthesis to improve its efficacy and reduce its environmental impact.
Conclusion
In conclusion, 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide is a widely used diuretic drug that has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. Its well-established synthesis method, scientific research applications, and low risk of adverse effects make it a popular choice for researchers studying cardiovascular diseases. Future research on 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide may lead to new treatments for diabetes and other metabolic disorders, as well as a better understanding of its long-term effects on cardiovascular health.

Synthesis Methods

Indapamide can be synthesized by reacting 2-methylthiophenylamine with acetic anhydride to form 1-acetyl-2-methylthiophenylamine, which is then reacted with indoline-2-sulfonamide to produce 1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide. This method of synthesis has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Indapamide has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has been shown to effectively lower blood pressure and reduce swelling in patients with congestive heart failure, kidney disease, and liver disease. Indapamide has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance in animal studies.

properties

IUPAC Name

1-acetyl-N-(2-methylsulfanylphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)24(21,22)18-15-5-3-4-6-17(15)23-2/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORAGBFHRDNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[2-(methylsulfanyl)phenyl]-2,3-dihydro-1H-indole-5-sulfonamide

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